molecular formula C7H5ClO B120905 Benzoyl chloride-d5 CAS No. 43019-90-5

Benzoyl chloride-d5

Cat. No. B120905
CAS RN: 43019-90-5
M. Wt: 145.6 g/mol
InChI Key: PASDCCFISLVPSO-RALIUCGRSA-N
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Description

Benzoyl chloride-d5 is a variant of benzoyl chloride where the hydrogen atoms in the benzene ring are replaced by deuterium . It is an important chemical intermediate for the manufacture of other chemicals, dyes, perfumes, herbicides, and pharmaceuticals . It is also known as 2,3,4,5,6-pentadeuteriobenzoyl chloride .


Synthesis Analysis

Benzoyl chloride is produced from benzotrichloride using either water or benzoic acid . The synthesis of Benzoyl chloride-d5 would likely involve a similar process, but with the starting material being a benzene ring with deuterium atoms instead of hydrogen.


Molecular Structure Analysis

The molecular formula of Benzoyl chloride-d5 is C7H5ClO . It has a molecular weight of 145.60 g/mol . The structure consists of a benzene ring (C6H6) with an acyl chloride (−C (=O)Cl) substituent .


Chemical Reactions Analysis

Benzoyl chloride, the non-deuterated form of Benzoyl chloride-d5, reacts with water to produce hydrochloric acid and benzoic acid . It also reacts with alcohols to give the corresponding esters, and with amines to give the amide .


Physical And Chemical Properties Analysis

Benzoyl chloride-d5 has a molecular weight of 145.60 g/mol . It has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .

Scientific Research Applications

Organic Synthesis

Benzoyl chloride-d5 is a widely employed halogenated organic compound in scientific research. It serves as a crucial reagent for organic synthesis, finding applications in the creation of pharmaceuticals, agrochemicals, and polymers .

Catalyst in Polymer Production

In addition to its role in organic synthesis, Benzoyl chloride-d5 also acts as a catalyst during the production of polymers and polyesters .

Derivatization Agent in LC-MS/MS

Benzoyl chloride-d5 is used as a derivatization agent to improve the analysis of small molecules in biological samples by liquid chromatography-tandem mass spectrometry (LC–MS/MS). This process improves both sensitivity and selectivity .

Metabolomics Analyses

The derivatization process using Benzoyl chloride-d5 and LC–MS/MS has been applied in metabolomics analyses. Metabolomics focuses on the measurement of small molecules in biological systems, enabling the comparison of both normal and abnormal biological processes and the molecular responses to a wide variety of external stimuli .

Neurotransmitter Monitoring

One specific application of metabolomics techniques using Benzoyl chloride-d5 is monitoring small-molecule neurotransmitters and studying neurotransmission within neural circuits and networks. This is important for determining pharmacological effects and parsing behavioral responses within the brain .

Biomarker Identification

Another application of metabolomics techniques using Benzoyl chloride-d5 is the identification of metabolites that act as biomarkers and change in response to different disease states. This approach can be further expanded into using biomarkers to determine specific drug target sites, resulting in metabolomics playing a key role throughout the pharmaceutical discovery process .

Safety And Hazards

Benzoyl chloride-d5 is likely to have similar safety and hazards to benzoyl chloride. Benzoyl chloride is a combustible liquid and is harmful if swallowed . It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

properties

IUPAC Name

2,3,4,5,6-pentadeuteriobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASDCCFISLVPSO-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369261
Record name Benzoyl chloride-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyl chloride-d5

CAS RN

43019-90-5
Record name Benzoyl chloride-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoyl chloride-d5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural information about Benzoyl Chloride-d5 can be derived from its vibrational spectra?

A1: The infrared and Raman spectra of Benzoyl Chloride-d5, along with its non-deuterated counterpart, were meticulously analyzed to assign vibrational modes. [, ] These assignments provide valuable information about the molecule's structure. For instance, the presence of specific bands confirms the existence of particular functional groups (like C=O and C-Cl). Additionally, comparing the spectra of Benzoyl Chloride and Benzoyl Chloride-d5 allows researchers to pinpoint the vibrational modes associated with the deuterated phenyl ring, offering insights into its structural dynamics.

Q2: Why is studying the vibrational spectra of Benzoyl Chloride-d5 important?

A2: Benzoyl Chloride-d5 serves as a crucial tool in spectroscopic analysis. The deuterium substitution strategically alters the mass of the phenyl ring without significantly affecting its electronic properties. This mass difference leads to predictable shifts in vibrational frequencies, making it easier to assign specific vibrational modes to particular molecular motions. [, ] This understanding is fundamental for interpreting the spectra of more complex related compounds and for developing theoretical models of molecular vibrations.

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